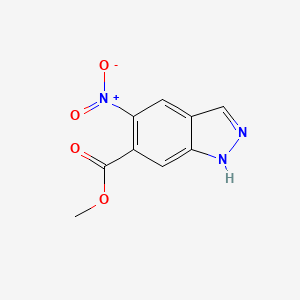

methyl 5-nitro-1H-indazole-6-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-nitro-1H-indazole-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O4/c1-16-9(13)6-3-7-5(4-10-11-7)2-8(6)12(14)15/h2-4H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEZHKDZFGIGNPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C2C=NNC2=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Studies of Methyl 5 Nitro 1h Indazole 6 Carboxylate and Analogues

Reactivity and Transformations of the Nitro Moiety

The electron-withdrawing nature of the nitro group significantly influences the reactivity of the indazole ring and is itself a site for important chemical transformations, most notably reduction.

The conversion of the nitro group to an amino group is a fundamental transformation in the synthesis of various indazole derivatives. This reduction is commonly achieved using metal-based reducing agents in an acidic medium. A prevalent method for the reduction of nitro-based indazoles to their corresponding amino analogues involves the use of iron powder in a mixture of ethanol (B145695) and water with the presence of hydrochloric acid. researchgate.net This reaction is typically carried out under reflux conditions.

The general transformation can be represented as follows:

Reaction Scheme for the Reduction of a Nitroindazole Derivative

| Reactant | Reagents and Conditions | Product |

| Methyl 5-nitro-1H-indazole-6-carboxylate | Fe powder, HCl, EtOH:H₂O, reflux | Methyl 5-amino-1H-indazole-6-carboxylate |

This reduction is a crucial step in creating analogues that may serve as precursors for further functionalization, such as diazotization followed by substitution, or for direct use as pharmacologically active agents.

The bioreduction of nitroaromatic compounds is a significant area of study, particularly in the context of medicinal chemistry and toxicology. While specific bioreduction pathways for methyl 5-nitro-1H-indazole-6-carboxylate are not extensively detailed in the available literature, the general mechanism for the bioreduction of nitro-containing xenobiotics is well-established. This process is often catalyzed by nitroreductase enzymes and involves a stepwise reduction of the nitro group.

The typical bioreduction cascade proceeds through a six-electron reduction, forming several key intermediates:

Nitroso derivative: The initial two-electron reduction of the nitro group (NO₂) yields a nitroso group (NO).

N-hydroxylamino derivative: A further two-electron reduction of the nitroso group results in the formation of an N-hydroxylamino group (NHOH).

Amino derivative: The final two-electron reduction of the N-hydroxylamino group yields the corresponding amino group (NH₂).

These intermediates, particularly the N-hydroxylamino derivative, can be reactive species capable of interacting with cellular macromolecules. The potential for such bioreductive activation is an important consideration in the development of nitroaromatic compounds as therapeutic agents.

Reactions at the Carboxylate Ester Group

The methyl ester functionality at the 6-position of the indazole ring offers another avenue for chemical modification, primarily through hydrolysis or reduction.

The hydrolysis of the methyl ester to the corresponding carboxylic acid can be achieved under either acidic or basic conditions. This reaction is fundamental for creating derivatives where a carboxylic acid moiety is desired for its chemical properties or for its ability to mimic biological functional groups.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to yield the carboxylate salt and methanol (B129727). Subsequent acidification protonates the carboxylate to give the final carboxylic acid product.

The presence of the electron-withdrawing nitro group on the indazole ring is expected to increase the susceptibility of the ester to hydrolysis. acs.org

General Conditions for the Hydrolysis of Methyl 5-nitro-1H-indazole-6-carboxylate

| Reaction | Reagents | Product |

| Acid-Catalyzed Hydrolysis | H₂O, H⁺ (e.g., H₂SO₄ or HCl) | 5-nitro-1H-indazole-6-carboxylic acid |

| Base-Catalyzed Hydrolysis | 1. NaOH or KOH, H₂O/MeOH 2. H⁺ workup | 5-nitro-1H-indazole-6-carboxylic acid |

The carboxylate ester group can be reduced to a primary alcohol, providing another route for structural diversification. The choice of reducing agent is critical, especially given the presence of the reducible nitro group. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the ester and the nitro group.

To achieve selective reduction of the ester while preserving the nitro group, milder or more specific reagents are necessary. One common strategy involves the use of sodium borohydride (B1222165) (NaBH₄) in combination with a Lewis acid or in a protic solvent like methanol at reflux. Another approach is the use of borane (B79455) complexes, such as BH₃·THF, which are known to selectively reduce carboxylic acids and esters in the presence of nitro groups.

Selective Reduction of the Ester Functionality

| Reactant | Reagent | Product |

| Methyl 5-nitro-1H-indazole-6-carboxylate | NaBH₄ in refluxing t-BuOH with dropwise addition of MeOH | (5-nitro-1H-indazol-6-yl)methanol |

| 5-nitro-1H-indazole-6-carboxylic acid | BH₃·THF in THF at 0°C to room temperature | (5-nitro-1H-indazol-6-yl)methanol |

Electrophilic and Nucleophilic Substitution Reactions on the Indazole Ring System

The indazole ring itself can undergo substitution reactions, although the reactivity is significantly influenced by the existing substituents. The nitro group, being strongly electron-withdrawing, deactivates the benzene (B151609) portion of the indazole ring towards electrophilic aromatic substitution. libretexts.org Conversely, it activates the ring for nucleophilic aromatic substitution.

An example of a reaction involving electrophilic attack occurs at the nitrogen of the pyrazole (B372694) ring. N-unsubstituted indazoles, including nitro derivatives, can react with electrophiles like formaldehyde (B43269) in acidic conditions to yield N1-substituted products. acs.orgnih.gov For instance, 5-nitro-1H-indazole reacts with formaldehyde in aqueous HCl to form (5-nitro-1H-indazol-1-yl)methanol. acs.orgnih.gov

The presence of a nitro group can facilitate nucleophilic aromatic substitution (SNAr) reactions, particularly if a good leaving group is present on the ring. libretexts.org While methyl 5-nitro-1H-indazole-6-carboxylate itself does not have an ideal leaving group on the aromatic ring, related 5-nitroindazole (B105863) precursors containing a fluorine atom have been shown to undergo SNAr reactions. mdpi.com In these cases, an arylhydrazine can displace the fluorine atom, leading to the formation of 1-aryl-5-nitro-1H-indazoles. mdpi.com This highlights the potential for nucleophilic substitution on appropriately functionalized 5-nitroindazole systems.

Proton-Dependent Reactivity of the Indazole N-H Moiety

The N-H moiety of the indazole ring exhibits proton-dependent reactivity, acting as a weak acid. The acidity of the indazole N-H is a critical factor in its chemical transformations, as deprotonation or protonation significantly influences its nucleophilicity and reactivity towards electrophiles. The pKa of the parent indazole is approximately 13.86 for the equilibrium between the neutral molecule and the indazolate anion, indicating its weakly acidic nature. The presence of electron-withdrawing groups, such as the nitro group at the 5-position and the carboxylate at the 6-position in methyl 5-nitro-1H-indazole-6-carboxylate, is expected to increase the acidity of the N-H proton, making it more susceptible to deprotonation under basic conditions.

Under acidic conditions, the indazole ring can be protonated to form an indazolium cation. This protonation alters the electronic distribution within the heterocyclic system and can direct the course of subsequent reactions. A notable example of this proton-dependent reactivity is the reaction of 5-nitro-1H-indazole with formaldehyde in the presence of aqueous hydrochloric acid. In this reaction, the indazole is protonated to form the corresponding indazolium cation. The subsequent reaction with formaldehyde proceeds through this protonated intermediate to yield the N1-substituted product, (5-nitro-1H-indazol-1-yl)methanol. This demonstrates that protonation of the indazole ring can facilitate reactions at the N1 position.

The reactivity of the N-H moiety is also central to N-alkylation reactions. The regioselectivity of N-alkylation (N1 versus N2 substitution) is highly dependent on the reaction conditions, including the base, solvent, and the nature of the electrophile. The formation of the indazolide anion under basic conditions generates a nucleophile that can react with various electrophiles. The choice of base and solvent can influence the position of alkylation by affecting the association of the cation with the two nitrogen atoms of the indazole ring.

| Compound | Reaction Condition | Key Observation |

|---|---|---|

| 5-Nitro-1H-indazole | Formaldehyde, aq. HCl | Reaction proceeds via the indazolium cation to give the N1-substituted product. |

| Indazole (parent) | - | pKa ≈ 13.86, indicating weak acidity of the N-H bond. |

Oxidation Reactions on Alkyl Substituents

The oxidation of alkyl substituents on the indazole ring system is a potential pathway for further functionalization. While specific studies on the oxidation of alkyl groups on methyl 5-nitro-1H-indazole-6-carboxylate are not extensively documented, the general principles of side-chain oxidation on aromatic and heteroaromatic rings are well-established and can be applied.

Alkyl groups attached to an aromatic or heteroaromatic ring are susceptible to oxidation to carboxylic acids by strong oxidizing agents, provided that the carbon atom attached to the ring (the benzylic position) bears at least one hydrogen atom. Common reagents employed for this transformation include potassium permanganate (B83412) (KMnO4) and chromium trioxide (CrO3) in an acidic medium.

The mechanism of this oxidation is believed to proceed through a free radical pathway involving the abstraction of a benzylic hydrogen atom. The resulting benzylic radical is stabilized by resonance with the aromatic ring, which facilitates its formation. Subsequent oxidation steps lead to the formation of the corresponding carboxylic acid. The presence of the electron-withdrawing nitro group on the indazole ring may influence the rate and efficiency of this oxidation.

For an analogue of methyl 5-nitro-1H-indazole-6-carboxylate bearing an alkyl group, for instance, a methyl group at a different position on the ring, treatment with a strong oxidizing agent like hot acidic potassium permanganate would be expected to convert the alkyl group into a carboxylic acid group.

| Oxidizing Agent | Typical Substrate | Product | Key Requirement |

|---|---|---|---|

| Potassium Permanganate (KMnO4) | Alkyl-substituted aromatic/heteroaromatic ring | Carboxylic acid | At least one benzylic hydrogen |

| Chromium Trioxide (CrO3) / H2SO4 | Alkyl-substituted aromatic/heteroaromatic ring | Carboxylic acid | At least one benzylic hydrogen |

Design, Synthesis, and Structural Analysis of Methyl 5 Nitro 1h Indazole 6 Carboxylate Derivatives

Rational Design Principles for Indazole-Based Chemical Entities

The design of novel chemical entities based on the indazole framework is a strategic process rooted in established medicinal chemistry principles. The indazole ring is considered a versatile pharmacophore, capable of engaging in various non-covalent interactions with biological targets. nih.govcaribjscitech.com Rational design often employs structure-based and knowledge-based approaches to optimize the therapeutic potential of these molecules. nih.gov

A key principle is the exploitation of the indazole core as a surrogate for other important biological motifs, such as the adenine (B156593) base in ATP, which allows these compounds to act as competitive kinase inhibitors. caribjscitech.com Structure-activity relationship (SAR) studies are crucial, systematically modifying the indazole scaffold and analyzing how these changes affect biological activity. nih.govnih.gov SAR analyses have demonstrated that the indazole ring system can tolerate a wide variety of substituents at different positions, allowing for the fine-tuning of properties like potency, selectivity, and pharmacokinetics. nih.govnih.gov

Computational tools such as molecular docking are integral to the rational design process. nih.gov These methods predict the binding modes and affinities of indazole derivatives within the active sites of target proteins, guiding the design of new analogues with improved interactions. nih.govmdpi.com For instance, docking studies can reveal key hydrogen bonds or hydrophobic interactions between the indazole moiety and amino acid residues, confirming the indazole structure as a potent pharmacophore. nih.gov The strategic placement of functional groups, such as the nitro group and carboxylate ester in methyl 5-nitro-1H-indazole-6-carboxylate, is intended to modulate the electronic properties and interaction capabilities of the molecule, potentially enhancing its affinity for specific biological targets.

Synthetic Routes to Diverse Substituted Analogues

The methyl 5-nitro-1H-indazole-6-carboxylate scaffold serves as a versatile starting point for the synthesis of a diverse range of derivatives. Chemical modifications are typically aimed at exploring the structure-activity relationships by introducing various functional groups and ring systems.

Carbamate (B1207046) and sulfonamide moieties are frequently incorporated into drug candidates to enhance their biological activity and physicochemical properties. A series of novel carbamate and sulfonamide derivatives of 5-nitro-1H-indazole have been synthesized in good yields. researchgate.netacgpubs.org The general synthetic approach involves the initial preparation of an intermediate, which is then reacted with various sulfonyl chlorides or chloroformates to yield the target sulfonamide or carbamate derivatives, respectively. acgpubs.org For example, 1-((2-chloro-5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazole was successfully synthesized via a sulfonylation reaction between 5-nitroindazole (B105863) and 2-chloro-5-methoxybenzene-1-sulfonyl chloride. mdpi.com This process typically involves deprotonating the indazole nitrogen with a base like sodium hydride in an anhydrous solvent such as DMF, followed by the addition of the appropriate sulfonyl chloride. mdpi.com

Table 1: Examples of Synthesized Sulfonamide Derivatives of 5-Nitro-1H-Indazole This table is representative of the types of derivatives synthesized in the cited literature.

| Compound ID | Reagent | Yield (%) |

|---|---|---|

| 9a | Benzene (B151609) sulfonyl chloride | 85 |

| 9b | 4-Methylbenzene sulfonyl chloride | 88 |

| 9c | 4-Methoxybenzene sulfonyl chloride | 82 |

| 9d | 4-Chlorobenzene sulfonyl chloride | 90 |

| 9e | 4-Nitrobenzene sulfonyl chloride | 86 |

Data sourced from related synthetic procedures for 5-nitro-1H-indazole derivatives. acgpubs.org

To explore more rigid and conformationally constrained structures, fused ring systems and polycyclic analogues of indazoles are synthesized. These modifications can lead to enhanced binding affinity and selectivity for biological targets. One reported method describes a single-step synthesis of fused tricyclic pyridazino[1,2-a]indazolium ring systems. nih.govnih.gov This transformation can be achieved from precursors like 2-formyl dialkylanilines, which react with hydroxylamine (B1172632) in a process that involves the exchange of an N-O bond for an N-N bond, leading to the fused heterocycle. nih.gov Another approach to complex polycyclic systems is the metal-free, one-pot sequential multiple annulation cascade (SMAC) synthesis, which can produce diverse tetrahydroisoquinoline-fused hybrid molecules from indazole precursors. rsc.org These advanced synthetic strategies enable the creation of novel and structurally complex indazole analogues. nih.govfigshare.com

The introduction of aryl groups at various positions of the indazole ring is a common strategy for probing SAR and modulating biological activity. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is one of the most efficient and widely used methods for this purpose. rsc.orgmdpi.com This reaction creates C(sp²)–C(sp²) bonds by coupling a halogenated indazole (e.g., a bromo-indazole) with an aryl boronic acid in the presence of a palladium catalyst and a base. nih.govias.ac.in This methodology has been successfully applied to the synthesis of 1,3-diarylsubstituted indazoles and C7-arylated indazoles. rsc.orgnih.gov The reaction conditions are generally mild and tolerate a broad range of functional groups on both the indazole and the aryl boronic acid partner, allowing for the synthesis of a large library of derivatives with diverse electronic and steric properties. mdpi.comnih.gov

Table 2: Suzuki Cross-Coupling of 3-Iodo-N-Boc Indazole with Various Boronic Acids This table illustrates the versatility of the Suzuki reaction for creating aryl-substituted indazoles.

| Entry | Boronic Acid | Product | Yield (%) |

|---|---|---|---|

| 1 | 4-Methoxyphenylboronic acid | 6a | 94 |

| 2 | 3-Methoxyphenylboronic acid | 6b | 99 |

| 3 | 4-(Trifluoromethyl)phenylboronic acid | 6c | 81 |

| 4 | 4-Fluorophenylboronic acid | 6d | 99 |

| 5 | Thiophene-2-boronic acid | 6g | 92 |

Data adapted from a general procedure for the synthesis of 3-aryl-substituted indazoles. nih.gov

Conformational Analysis and Intramolecular/Intermolecular Interactions in Derivative Structures

Understanding the three-dimensional structure and non-covalent interactions of methyl 5-nitro-1H-indazole-6-carboxylate derivatives is essential for correlating chemical structure with biological function. Techniques such as single-crystal X-ray diffraction, NMR spectroscopy, and computational methods like Density Functional Theory (DFT) are employed for this purpose. acs.orgmdpi.comresearchgate.net

A critical aspect of the structural analysis is the study of intermolecular interactions, particularly hydrogen bonding. In the crystal structures of N-methanol derivatives of nitro-indazoles, molecules often form dimers through intermolecular O-H···N hydrogen bonds. acs.org The nitro group itself can act as a hydrogen-bond acceptor, participating in interactions with N-H or C-H donors. researchgate.net These interactions play a significant role in the molecular packing within the crystal lattice. researchgate.net Furthermore, computational studies suggest that the nitro group can engage in so-called "π-hole interactions" with lone-pair-bearing atoms like sulfur or oxygen, with interaction energies of approximately -5 kcal/mol, which can be functionally relevant for ligand-protein binding. nih.gov DFT calculations are also used to predict molecular geometries, electronic properties (such as HOMO-LUMO energy gaps), and molecular electrostatic potential (MEP) maps, which identify regions of electrophilic and nucleophilic reactivity. mdpi.comnih.gov

Computational and Theoretical Chemistry Studies Applied to Indazole Carboxylates

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Prediction (e.g., Density Functional Theory)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Density Functional Theory (DFT) is a widely used method for this purpose due to its balance of computational cost and accuracy. For nitro-indazole systems, DFT calculations, particularly using the B3LYP functional with basis sets like 6-311++G(d,p), have been employed to investigate their electronic properties and reaction mechanisms. acs.orgnih.gov

Electronic Structure: DFT calculations can elucidate the electronic structure of methyl 5-nitro-1H-indazole-6-carboxylate by mapping its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these frontier orbitals are crucial for predicting reactivity. For instance, the LUMO is often localized on the nitro-substituted ring, indicating its susceptibility to nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap generally suggests higher reactivity.

Stability: The relative stability of different tautomers (e.g., 1H and 2H) or conformers of the indazole ring can be reliably predicted by comparing their DFT-calculated energies. For the parent indazole molecule, calculations have shown that the 1H-tautomer is more stable than the 2H-tautomer. nih.gov Similar calculations for methyl 5-nitro-1H-indazole-6-carboxylate would confirm the preferred tautomeric form and the most stable conformation of the methyl carboxylate group relative to the bicyclic core.

Reactivity Prediction: Reactivity descriptors derived from DFT, such as molecular electrostatic potential (MEP), atomic charges, and Fukui functions, can predict the most likely sites for electrophilic and nucleophilic attack. The MEP map visually represents the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the oxygen atoms of the nitro and carboxylate groups would be expected to be regions of negative potential, while the hydrogen on the indazole nitrogen and parts of the aromatic ring would show positive potential.

A hypothetical data table for DFT-calculated properties, based on typical results for similar molecules, is presented below.

| Property | Predicted Value/Description | Significance |

| HOMO Energy | ~ -7.5 eV | Indicates electron-donating ability. |

| LUMO Energy | ~ -3.0 eV | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | ~ 4.5 eV | Correlates with chemical reactivity and stability. |

| Dipole Moment | ~ 5-7 D | Measures overall polarity of the molecule. |

| Most Negative Atomic Charge | Oxygen atoms of NO₂ group | Likely sites for electrophilic attack or hydrogen bonding. |

| Most Positive Atomic Charge | Hydrogen atom on N1 | Likely site for deprotonation or nucleophilic attack. |

Note: The values in this table are illustrative and represent typical ranges for similar nitroaromatic compounds. Specific computational studies on methyl 5-nitro-1H-indazole-6-carboxylate are required for precise values.

Molecular Dynamics Simulations for Conformational Behavior and Intermolecular Interactions

While quantum chemical calculations are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational flexibility and intermolecular interactions in different environments (e.g., in solution or in a crystal lattice).

Conformational Behavior: For a molecule like methyl 5-nitro-1H-indazole-6-carboxylate, MD simulations can explore the rotational freedom of the methyl carboxylate substituent. This can reveal the most populated conformations and the energy barriers between them. Understanding the preferred orientation of this group is important as it can influence the molecule's packing in a crystal and its interaction with biological targets.

Intermolecular Interactions: In a condensed phase, MD simulations can model how molecules of methyl 5-nitro-1H-indazole-6-carboxylate interact with each other or with solvent molecules. Key interactions would include hydrogen bonding involving the N-H group of the indazole ring and the oxygen atoms of the carboxylate or nitro groups. Pi-stacking interactions between the aromatic rings are also significant. These simulations can predict bulk properties like solvation energy and radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from the solute.

Theoretical Prediction of Reaction Pathways and Transition States

Theoretical chemistry is instrumental in mapping out the mechanisms of chemical reactions. By calculating the potential energy surface for a reaction, chemists can identify the lowest-energy pathway from reactants to products. This involves locating and characterizing the structures and energies of transition states—the high-energy intermediates that represent the bottleneck of a reaction.

For instance, in the synthesis or further functionalization of methyl 5-nitro-1H-indazole-6-carboxylate, theoretical calculations could be used to:

Model N-alkylation: Predict whether alkylation occurs preferentially at the N1 or N2 position of the indazole ring by comparing the activation energies for the two pathways. Studies on the parent indazole have shown that the N1-substituted product is often thermodynamically more stable. acs.org

Investigate Nucleophilic Aromatic Substitution (SNAr): The nitro group strongly activates the ring towards SNAr. Calculations can model the addition of a nucleophile and the subsequent loss of a leaving group, identifying the transition state and any intermediate Meisenheimer complexes.

The activation energy (Ea) and reaction energy (ΔErxn) are key parameters obtained from these studies, which can be used to predict reaction rates and equilibrium positions.

Structure-Reactivity Relationship Modelling

Structure-reactivity relationship modeling, including Quantitative Structure-Activity Relationship (QSAR) studies, aims to correlate the structural or physicochemical properties of a series of compounds with their chemical reactivity or biological activity. While a full QSAR study requires a dataset of multiple compounds, the underlying principles can be applied to understand the role of different functional groups in methyl 5-nitro-1H-indazole-6-carboxylate.

Computational descriptors, many of which are derived from quantum chemical calculations, form the basis of these models. For this molecule, key descriptors would include:

Electronic Descriptors: Atomic charges, HOMO/LUMO energies, and dipole moment. The strong electron-withdrawing nature of the nitro and carboxylate groups, quantifiable through these descriptors, governs the reactivity of the aromatic ring.

Steric Descriptors: Molecular volume, surface area, and specific conformational parameters (e.g., torsion angles). These describe the size and shape of the molecule, which are critical for its interaction with other molecules or active sites of enzymes.

Lipophilicity Descriptors: The calculated partition coefficient (logP) is a measure of a molecule's hydrophobicity, which influences its solubility and transport properties.

By analyzing how these descriptors change with hypothetical modifications to the molecule (e.g., changing the ester group or the position of the nitro group), a model can be built to predict the reactivity of new derivatives.

Applications in Advanced Chemical Synthesis and Materials Science

Utilization as a Versatile Synthetic Intermediate in Pharmaceutical and Agrochemical Synthesis

Methyl 5-nitro-1H-indazole-6-carboxylate serves as a crucial intermediate in the multi-step synthesis of complex organic molecules. The nitro group (NO₂) and the methyl ester (-COOCH₃) are reactive functional groups that can be chemically transformed into other functionalities. For instance, the nitro group can be reduced to form an amine group (-NH₂), while the ester can be hydrolyzed to a carboxylic acid (-COOH) or converted into an amide.

These transformations are fundamental in the synthesis of active pharmaceutical ingredients (APIs). Aromatic nitro compounds are significant in the creation of a wide range of drugs and bioactive molecules. nih.gov Similarly, substituted indazoles are used as intermediates in the preparation of preservatives, dyestuffs, and pharmaceuticals. google.com For example, they can be reacted with substances like formaldehyde (B43269) to create N'-hydroxymethylindazoles, which have applications as bactericides and fungicides. google.com The strategic placement of the functional groups on the indazole ring of methyl 5-nitro-1H-indazole-6-carboxylate makes it a valuable precursor for creating targeted molecules in both the pharmaceutical and agrochemical sectors.

Contributions to Heterocyclic Chemistry and Medicinal Chemistry Building Blocks

The indazole ring system is recognized in medicinal chemistry as a "privileged scaffold." rsc.orgnih.govresearchgate.net This term refers to a molecular framework that is able to bind to multiple biological targets, making it a recurring structural motif in a wide array of biologically active compounds. researchgate.netnih.gov Indazole derivatives are found in numerous commercial drugs used for treating a range of conditions, from cancer to inflammation. nih.govresearchgate.netbldpharm.com

Methyl 5-nitro-1H-indazole-6-carboxylate functions as a key building block for medicinal chemists. nih.gov Its structure provides multiple points for modification:

The nitrogen atom at the 1-position of the indazole ring can be alkylated or arylated.

The nitro group can be reduced and subsequently modified.

The methyl ester at the 6-position can be converted into various other functional groups.

This versatility allows for the systematic creation of libraries of diverse indazole-based compounds. Researchers can then screen these compounds to identify new drug candidates with improved potency, selectivity, and pharmacokinetic properties. bldpharm.com

Development of Chemical Probes for Molecular Studies

Chemical probes are highly selective small molecules used as research tools to study biological targets and pathways. eubopen.org They are essential for understanding the function of proteins and for validating new drug targets. nih.gov A well-designed probe should be potent and selective for its intended target.

While specific studies detailing the use of methyl 5-nitro-1H-indazole-6-carboxylate as a chemical probe are not extensively documented, its structural characteristics make it a suitable candidate for development into one. The indazole scaffold is a core component of many potent and selective inhibitors of biological targets, such as protein kinases. The functional groups on the molecule, particularly the ester, provide a convenient attachment point for reporter groups (e.g., fluorescent dyes or biotin (B1667282) tags) without significantly altering the core structure's binding properties. This would enable researchers to use the resulting probe to visualize, isolate, and study its target protein within a cellular environment.

Investigative Studies in Corrosion Inhibition

Indazole derivatives have been identified as effective corrosion inhibitors, particularly for protecting metals like steel and copper in acidic environments. mdpi.comrsc.orgjmaterenvironsci.comnih.gov These organic compounds function by adsorbing onto the metal surface, forming a protective barrier that prevents contact with the corrosive medium. jmaterenvironsci.com The effectiveness of indazole-based inhibitors is attributed to the presence of nitrogen heteroatoms and the aromatic π-electron system, which facilitate strong adsorption onto the metal. mdpi.com

Investigative studies have explored various nitro-indazole derivatives for this purpose. Research on related compounds, such as 2-methyl-6-nitro-2H-indazole and 5-nitroindazole (B105863), has demonstrated significant corrosion inhibition efficiency. mdpi.comresearchgate.net These studies confirm that the nitro-indazole core is a promising molecular framework for corrosion protection. The presence of the nitro group and other substituents can influence the electron density of the molecule and enhance its adsorption capabilities. mdpi.com Based on these findings, methyl 5-nitro-1H-indazole-6-carboxylate is a compound of interest for further research in the development of new, more effective corrosion inhibitors for industrial applications.

Research Findings on Corrosion Inhibition by Related Nitro-Indazole Derivatives

The following table presents data from a study on similar nitro-indazole compounds, demonstrating their potential as corrosion inhibitors for C38 steel in a 1 M HCl solution. This data is illustrative of the research being conducted in this area.

| Compound | Concentration (M) | Inhibition Efficiency (%) |

| 2-methyl-6-nitro-2H-indazole | 10⁻³ | 96.49 |

| 1-ethyl-6-nitro-3a,7a-dihydro-1H-indazole | 10⁻³ | 94.73 |

| Data sourced from a 2022 study on indazole derivatives. researchgate.net |

Advanced Spectroscopic and Crystallographic Characterization in Indazole Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of each atom, allowing for the precise mapping of the molecule's connectivity.

In the analysis of nitro-indazole derivatives, ¹H NMR chemical shifts are significantly influenced by the electron-withdrawing nature of the nitro group and the ester functionality. acs.org Protons on the aromatic ring, particularly those in proximity to the nitro group, are expected to be deshielded and appear at a lower field (higher ppm values). acs.org For a compound like methyl 5-nitro-1H-indazole-6-carboxylate, one would expect distinct signals for the two aromatic protons on the indazole ring, the N-H proton of the pyrazole (B372694) ring, and the methyl protons of the ester group.

Similarly, ¹³C NMR spectroscopy provides crucial information on the carbon skeleton. The carbonyl carbon of the ester group would be readily identifiable by its characteristic downfield shift. Carbons attached to or near the nitro group would also exhibit distinct chemical shifts. For instance, in related indazole N1-oxide derivatives, the C3 and C7a carbons demonstrate the electronic influence of the N-oxide group. bldpharm.com

While specific data for methyl 5-nitro-1H-indazole-6-carboxylate is not available, the following table presents typical ¹H NMR data for a related compound, 1-methyl-5-nitro-1H-indazole, to illustrate the expected signal regions. chemicalbook.com

Interactive Data Table: ¹H NMR Data for 1-methyl-5-nitro-1H-indazole

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | 8.10 | s | - |

| H-4 | 8.60 | d | 9.2 |

| H-6 | 7.80 | d | 9.2 |

| H-7 | 8.20 | s | - |

| N-CH₃ | 4.20 | s | - |

Note: This data is for an analogous compound and serves for illustrative purposes.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For methyl 5-nitro-1H-indazole-6-carboxylate (C₉H₇N₃O₄), the expected exact mass is 221.0437 g/mol . chemsrc.com

Upon ionization, typically via electron ionization (EI) or electrospray ionization (ESI), the molecule would form a molecular ion (M⁺). The high-resolution mass spectrum would confirm the elemental composition. The fragmentation pattern provides a structural fingerprint. For esters, a common fragmentation pathway is the loss of the alkoxy group (-OCH₃), which would result in an [M-31]⁺ peak. miamioh.edu Another typical fragmentation for methyl esters is the formation of a methoxycarbonyl radical, leading to a characteristic ion at m/z 59. miamioh.edu In indazole-3-carboxamide derivatives, a characteristic fragment ion for the indazole acylium cation is observed, suggesting a similar cleavage might occur in the title compound. nih.gov The presence of the nitro group would also lead to characteristic fragments, such as the loss of NO₂ (46 Da) or NO (30 Da).

Interactive Data Table: Expected Mass Spectrometry Fragments for Methyl 5-nitro-1H-indazole-6-carboxylate

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 221 | [M]⁺ | Molecular Ion |

| 190 | [M - OCH₃]⁺ | Loss of methoxy (B1213986) radical from ester |

| 175 | [M - NO₂]⁺ | Loss of nitro group |

| 162 | [M - COOCH₃]⁺ | Loss of carbomethoxy group |

Note: These are predicted fragmentation patterns based on general principles and data from related structures.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds.

For methyl 5-nitro-1H-indazole-6-carboxylate, the IR spectrum would be expected to show several characteristic absorption bands. The presence of the nitro group (NO₂) is typically confirmed by two strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations. researchgate.net The carbonyl group (C=O) of the methyl ester would produce a strong, sharp absorption band. The N-H stretch of the indazole ring and the aromatic C-H stretches would also be visible.

The following table lists the expected characteristic IR absorption bands based on data from analogous nitroaromatic and ester-containing compounds. researchgate.netresearchgate.net

Interactive Data Table: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (indazole) | Stretching | 3300 - 3500 |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C=O (ester) | Stretching | 1700 - 1725 |

| C=C (aromatic) | Stretching | 1450 - 1600 |

| NO₂ (nitro) | Asymmetric Stretching | 1500 - 1560 |

| NO₂ (nitro) | Symmetric Stretching | 1300 - 1370 |

| C-O (ester) | Stretching | 1100 - 1300 |

Note: These are typical wavenumber ranges for the indicated functional groups.

X-ray Crystallography for Solid-State Structural Determination

While a crystal structure for methyl 5-nitro-1H-indazole-6-carboxylate has not been reported, studies on similar molecules, such as 3-chloro-1-methyl-5-nitro-1H-indazole, reveal that the indazole ring system is essentially planar. nih.gov It is expected that the bicyclic indazole core of the title compound would also be planar. The nitro and carboxylate substituents would likely be nearly coplanar with the ring to maximize conjugation, though some torsion is possible to minimize steric strain. nih.gov The analysis would also reveal intermolecular interactions, such as hydrogen bonding involving the N-H group and the oxygen atoms of the nitro or carboxylate groups, which dictate the crystal packing.

Interactive Data Table: Illustrative Crystallographic Parameters from an Analogous Compound (3-chloro-1-methyl-5-nitro-1H-indazole)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.8273 |

| b (Å) | 14.678 |

| c (Å) | 15.549 |

| β (°) | 96.130 |

| Volume (ų) | 868.5 |

Source: nih.gov. This data is for an analogous compound and illustrates the type of information obtained from X-ray crystallography.

Chromatographic Methods for Purity Assessment and Separation (e.g., HPLC, LC-MS)

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) is a cornerstone for this purpose in pharmaceutical and chemical research.

A reversed-phase HPLC method would be suitable for analyzing methyl 5-nitro-1H-indazole-6-carboxylate. sielc.com The separation would be achieved on a nonpolar stationary phase (like C18) with a polar mobile phase, typically a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). sielc.com Detection is commonly performed using a UV detector, as the aromatic indazole ring and nitro group are strong chromophores. The retention time of the compound is a characteristic feature under specific chromatographic conditions, and the peak area is proportional to its concentration, allowing for quantitative analysis and purity determination.

Coupling HPLC with mass spectrometry (LC-MS) provides an even more powerful analytical tool, offering separation and mass identification simultaneously. This is particularly useful for identifying impurities and degradation products during synthesis or stability studies. nih.gov

Interactive Data Table: Example HPLC Conditions for Nitroimidazole Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile / Water with an acid modifier (e.g., formic or phosphoric acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 312 nm) |

| Temperature | Ambient or controlled (e.g., 40 °C) |

Source: Adapted from sielc.com. These are typical starting conditions for method development.

Advanced Surface Analysis Techniques (e.g., X-ray Photoelectron Spectroscopy, Scanning Electron Microscopy) in Application-Oriented Research

While less common for routine characterization of bulk organic compounds, advanced surface analysis techniques provide invaluable information in application-oriented research, such as materials science or the study of solid dosage forms in pharmaceuticals.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of atoms within the top few nanometers of a material's surface. nih.gov If methyl 5-nitro-1H-indazole-6-carboxylate were used, for example, as a surface modifier or as part of a composite material, XPS could confirm its presence and integrity on the surface. High-resolution scans of the N 1s region could distinguish between the nitrogen atoms of the indazole ring and the nitro group based on their different binding energies. researchgate.net For organic nitro compounds, the N 1s binding energy for the nitro group is typically observed at higher energies (around 406-407 eV) due to its oxidized state. researchgate.net

Scanning Electron Microscopy (SEM) is used to visualize the surface morphology, including particle shape and size, of solid materials at high magnification. solitekpharma.com In pharmaceutical development, the morphology of an active pharmaceutical ingredient (API) can significantly impact its processing behavior and dissolution properties. nanoscience.comacs.org If methyl 5-nitro-1H-indazole-6-carboxylate were being developed as a solid drug substance, SEM would be used to characterize the crystal habit, assess the particle size distribution, and observe any changes in morphology that occur during manufacturing processes like milling or granulation. solitekpharma.com

Q & A

Q. What are the established synthetic routes for methyl 5-nitro-1H-indazole-6-carboxylate, and what are their key considerations?

Methodological Answer: The synthesis typically involves two primary steps: (1) nitration of a methyl indazole-carboxylate precursor and (2) regioselective functionalization. For example:

- Step 1: Nitration of methyl 1H-indazole-6-carboxylate using nitric acid/sulfuric acid mixtures under controlled temperatures (0–5°C) to avoid over-nitration.

- Step 2: Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the nitro-substituted product.

Key considerations include monitoring reaction progress with TLC and ensuring anhydrous conditions to prevent hydrolysis of the ester group. Structural analogs like methyl 1H-indazole-5-carboxylate (CAS 473416-12-5) have been synthesized using similar protocols, emphasizing the importance of regiochemical control .

Q. What analytical techniques are recommended for characterizing methyl 5-nitro-1H-indazole-6-carboxylate?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use and NMR in deuterated solvents (e.g., DMSO-d6) to confirm substituent positions. For example, the nitro group at position 5 deshields adjacent protons, producing distinct splitting patterns.

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ peak at m/z 252.0492 for CHNO).

- HPLC: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% by area-under-curve).

Refer to studies on related indazole derivatives for comparative spectral data .

Advanced Research Questions

Q. How can researchers mitigate nitro group instability during synthesis or storage?

Methodological Answer: Nitro groups are prone to reduction or decomposition under light, heat, or acidic conditions. Strategies include:

- Synthesis: Use low temperatures (<10°C) during nitration and avoid prolonged reaction times.

- Storage: Keep the compound in amber vials under inert gas (argon/nitrogen) at –20°C.

- Stabilization: Introduce electron-withdrawing groups (e.g., carboxylates) to the indazole core to reduce electron density at the nitro group. Studies on 6-nitroindazole derivatives highlight the role of substituent effects in stabilizing reactive moieties .

Q. How should conflicting biological activity data for methyl 5-nitro-1H-indazole-6-carboxylate be interpreted?

Methodological Answer: Discrepancies may arise from:

- Assay Conditions: Variations in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (recombinant vs. native proteins).

- Compound Purity: Impurities >5% can skew results; validate purity via HPLC and elemental analysis.

- Solubility: Use DMSO stock solutions at ≤0.1% v/v to avoid cytotoxicity.

Cross-reference studies on structurally similar compounds (e.g., 3-methyl-6-nitro-1H-indazole) to identify consistent trends in activity .

Q. What computational approaches predict the biological target interactions of methyl 5-nitro-1H-indazole-6-carboxylate?

Methodological Answer:

- Molecular Docking: Use software like AutoDock Vina to model binding to targets (e.g., protein kinases or GPCRs). Parameterize the nitro group’s partial charges accurately using DFT calculations.

- QSAR Modeling: Correlate substituent effects (e.g., nitro position) with activity data from analogs (e.g., methyl 1H-indazole-5-carboxylate derivatives).

- MD Simulations: Assess binding stability over 100-ns trajectories in explicit solvent.

Studies on indazole-based kinase inhibitors demonstrate the utility of these methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.